2-Ethoxy-4-nitropyridine
Overview
Description
2-Ethoxy-4-nitropyridine is a useful research compound. Its molecular formula is C7H8N2O3 and its molecular weight is 168.15 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Nitropyridines, a class of compounds to which 2-ethoxy-4-nitropyridine belongs, are known to interact with various biological targets .
Mode of Action
Nitropyridines, in general, undergo reactions with N2O5 in an organic solvent to form the N-nitropyridinium ion . This ion then reacts with SO2/HSO3– in water to form 3-nitropyridine . The reaction mechanism involves a [1,5] sigmatropic shift, where the nitro group migrates from the 1-position to the 3-position .
Biochemical Pathways
Nitropyridines have been synthesized from 3-nitropyridine, forming 5-nitropyridine-2-sulfonic acid in a two-step reaction . From this, a series of 2-substituted-5-nitro-pyridines has been synthesized .
Pharmacokinetics
The compound is a white to yellow solid and is stored at room temperature , which may suggest some degree of stability and potential for bioavailability.
Result of Action
Nitropyridine-based dichloropropene ether analogues have shown potent insecticidal activities against various lepidopteran pests .
Action Environment
The compound is stable at room temperature , suggesting that it may be relatively resistant to environmental changes.
Biochemical Analysis
Biochemical Properties
2-Ethoxy-4-nitropyridine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The interaction between this compound and cytochrome P450 can lead to the inhibition or activation of the enzyme, depending on the specific conditions of the reaction. Additionally, this compound can form complexes with proteins, influencing their structure and function. These interactions are crucial for understanding the compound’s role in biochemical pathways .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the type of cell and the concentration of the compound. In certain cell types, this compound has been shown to influence cell signaling pathways, leading to alterations in gene expression and cellular metabolism. For example, it can modulate the activity of transcription factors, thereby affecting the expression of genes involved in cell growth and differentiation. Furthermore, this compound can impact cellular metabolism by interacting with metabolic enzymes, leading to changes in the production and utilization of metabolic intermediates .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of the target biomolecule, thereby influencing downstream biochemical pathways. For instance, the interaction of this compound with cytochrome P450 can lead to changes in the enzyme’s catalytic activity, affecting the metabolism of other substrates. Additionally, this compound can induce changes in gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of this compound can vary over time in laboratory settings. Studies have shown that the compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other chemicals. Over time, this compound may undergo degradation, leading to the formation of metabolites that can have different biochemical properties. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential effects on cellular function, including changes in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions without causing significant adverse effects. At higher doses, this compound can induce toxic effects, including liver and kidney damage. These toxic effects are likely due to the compound’s interaction with metabolic enzymes and the subsequent production of reactive metabolites. It is essential to determine the appropriate dosage range for studying the compound’s effects in animal models to avoid potential toxicity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments. The distribution of this compound can influence its biochemical effects, as the compound’s localization within cells can determine its interactions with target biomolecules. Studies have shown that this compound can accumulate in the liver and kidneys, where it can exert its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For example, this compound may be localized to the mitochondria, where it can interact with mitochondrial enzymes and influence cellular energy metabolism. Additionally, the compound can be targeted to the nucleus, where it can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Properties
IUPAC Name |
2-ethoxy-4-nitropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-2-12-7-5-6(9(10)11)3-4-8-7/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMLVTBQETPUDFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=CC(=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40704510 | |
Record name | 2-Ethoxy-4-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40704510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187732-70-2 | |
Record name | 2-Ethoxy-4-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40704510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.